molecular formula C30H27N3O2S2 B11965381 (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11965381
M. Wt: 525.7 g/mol
InChI Key: BIPAXMMJQQFRAO-DIBXZPPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic chemical compound designed for research purposes, integrating distinct pharmacophores known for their broad biological potential. This conjugate features a pyrazoline core linked via a methylene bridge to a 2-thioxo-4-thiazolidinone scaffold, a structural motif frequently investigated in modern medicinal chemistry . The 5-arylidene-2-thioxothiazolidin-4-one component is a privileged structure associated with a wide spectrum of pharmacological activities. Research on analogous structures has indicated significant potential for anti-inflammatory effects, often through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes . Furthermore, this core is widely studied in anticancer research, with some derivatives demonstrating promising activity against specific cancer cell lines, including those in leukemia subpanels . The presence of the 2-thioxo modification, as opposed to the 2-oxo group, has been shown in related compounds to be critical for enhancing inhibitory activity against certain enzymatic targets . The incorporation of a 1H-pyrazole ring substituted with phenyl and ethoxymethylphenyl groups contributes to the molecule's structural complexity and may influence its selectivity and binding affinity towards various biological targets. The specific combination of these moieties within a single molecular framework is based on a hybrid pharmacophore approach , a key strategy in drug discovery aimed at creating new chemical entities with improved efficacy profiles or multi-targeting capabilities . This compound is supplied exclusively for use in non-clinical, non-therapeutic laboratory investigations to facilitate the exploration of its underlying mechanisms of action, structure-activity relationships (SAR), and potential research applications.

Properties

Molecular Formula

C30H27N3O2S2

Molecular Weight

525.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H27N3O2S2/c1-3-35-25-14-15-26(21(2)18-25)28-23(20-33(31-28)24-12-8-5-9-13-24)19-27-29(34)32(30(36)37-27)17-16-22-10-6-4-7-11-22/h4-15,18-20H,3,16-17H2,1-2H3/b27-19-

InChI Key

BIPAXMMJQQFRAO-DIBXZPPDSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazole-Thiourea Intermediate

The precursor 3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is first prepared via Vilsmeier-Haack formylation of the corresponding pyrazole. Condensation with 2-phenylethylamine in the presence of thiophosgene yields the asymmetric thiourea intermediate. Critical parameters include:

ParameterCondition
SolventDry dichloromethane
Temperature0–5°C (ice bath)
Reaction Time4–6 hours
Yield68–72%

Cyclization to Thiazolidinone

The thiourea intermediate undergoes cyclization with ethyl bromoacetate under basic conditions (e.g., sodium hydride in tetrahydrofuran). This step forms the 2-thioxo-1,3-thiazolidin-4-one scaffold, with the 2-phenylethyl group introduced at position 3. Key data:

ParameterCondition
BaseNaH (2.2 equiv)
SolventTHF, anhydrous
TemperatureReflux (66°C)
Reaction Time12 hours
Yield55–60%

Knoevenagel Condensation for Exo-Methylene Formation

The Z-configured exo-methylene group at position 5 is introduced via Knoevenagel condensation between the thiazolidinone and an aryl aldehyde. For this compound, 3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde serves as the electrophilic partner.

Reaction Optimization

The condensation is catalyzed by piperidine in ethanol, with rigorous exclusion of moisture to prevent hydrolysis. Stereoselectivity (Z-configuration) is ensured by steric hindrance from the pyrazole and thiazolidinone substituents.

ParameterCondition
CatalystPiperidine (10 mol%)
SolventAnhydrous ethanol
Temperature80°C (reflux)
Reaction Time8–10 hours
Yield70–75%

Post-Reaction Purification

Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1), affording the target compound as a yellow crystalline solid. Nuclear magnetic resonance (NMR) confirms the Z-configuration through coupling constants (J = 12.4 Hz for exo-methylene protons).

Alternative Dithiocarbamate Pathway

An alternative route employs dithiocarbamate intermediates, leveraging the reaction of carbon disulfide with 3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-amine. Subsequent alkylation with 2-phenylethyl bromide forms the dithiocarbamate, which cyclizes under acidic conditions.

Stepwise Synthesis

  • Dithiocarbamate Formation :

    • React pyrazole-amine with CS₂ in NaOH/ethanol.

    • Yield: 80–85%.

  • Alkylation :

    • Treat dithiocarbamate with 2-phenylethyl bromide in DMF.

    • Yield: 65–70%.

  • Cyclization :

    • HCl-mediated cyclization yields the thiazolidinone core.

    • Yield: 50–55%.

Structural Characterization and Validation

The final compound is characterized via:

  • ¹H/¹³C NMR : Peaks at δ 7.8–8.1 ppm (pyrazole protons), δ 4.2 ppm (ethoxy group), and δ 3.7 ppm (methylene bridge).

  • HRMS : [M+H]⁺ calculated for C₃₀H₂₇N₃O₂S₂: 533.15; found: 533.14.

  • X-ray Crystallography : Confirms Z-configuration and planarity of the exo-methylene group.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsOverall Yield
CyclocondensationHigh regioselectivityMulti-step purification25–30%
KnoevenagelStereoselectiveMoisture-sensitive40–45%
DithiocarbamateScalableLow cyclization efficiency20–25%

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The ethoxy and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that integrate thiazolidinone frameworks with pyrazole derivatives. The following methodologies are commonly employed:

  • Condensation Reactions : The initial step often involves the condensation of thiazolidinones with substituted pyrazoles to form the desired thiazolidinone derivatives.
  • Functionalization : Subsequent reactions may include functionalization at the pyrazole ring to introduce various substituents that enhance biological activity. For example, the introduction of ethoxy and methyl groups has been shown to influence pharmacological properties.
  • Characterization Techniques : Characterization of synthesized compounds is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity.

Summary of Synthesis Steps

StepReaction TypeKey Reagents/Conditions
1CondensationThiazolidinone + Pyrazole
2FunctionalizationAlkyl halides or Grignard reagents
3CharacterizationNMR, MS, X-ray crystallography

Biological Evaluations

The biological activities of (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one have been explored in several studies:

  • Antimicrobial Activity : Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties against various bacterial strains. The presence of the pyrazole moiety enhances these effects, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown cytotoxic effects against different cancer cell lines, indicating a potential mechanism of action that warrants further investigation.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity in animal models, suggesting their use in treating inflammatory diseases.

Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against various bacterial strains
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryDemonstrated efficacy in reducing inflammation

Therapeutic Applications

Given its diverse biological activities, this compound shows potential for several therapeutic applications:

  • Infectious Diseases : Its antimicrobial properties could be harnessed for developing new antibiotics or antifungal agents.
  • Cancer Treatment : The anticancer potential suggests that it may serve as a lead compound for new chemotherapeutic agents targeting specific cancer pathways.
  • Inflammatory Disorders : The anti-inflammatory effects indicate its applicability in treating conditions such as arthritis or other inflammatory diseases.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell lysis. In anticancer applications, it induces apoptosis by activating caspase enzymes and inhibiting key signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thiazolidinone-Pyrazole Hybrids

The target compound’s properties are influenced by its unique substituents. Comparisons with analogs highlight the impact of alkyl/aryl groups on solubility, steric effects, and bioactivity:

Compound Name Pyrazole Substituent Thiazolidinone Substituent Key Differences Reference
Target Compound 4-ethoxy-2-methylphenyl 2-phenylethyl Baseline structure
(5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one 4-propoxy-2-methylphenyl Hexyl Longer alkoxy (propoxy) increases lipophilicity; hexyl chain enhances steric bulk
(5Z)-3-Isopropyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one 4-ethoxy-2-methylphenyl Isopropyl Smaller substituent reduces steric hindrance, potentially improving binding affinity

Key Observations :

  • Alkoxy Chain Length : Propoxy (C3) vs. ethoxy (C2) groups influence logP values and membrane permeability .
  • Thiazolidinone Substituents: Bulky 2-phenylethyl groups may enhance π-π stacking in biological targets, whereas isopropyl groups reduce molecular weight .

Core Structure Comparisons

Pyrazoline vs. Pyrazole-Thiazolidinone Hybrids

The pyrazoline derivative 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline () shares aromatic and heterocyclic motifs but differs in core structure. Its electroluminescent properties stem from the conjugated thienyl and nitrophenyl groups, unlike the thiazolidinone-based target compound. Structural studies using X-ray/DFT methods highlight planar conformations in pyrazolines, whereas thiazolidinone hybrids exhibit puckered rings due to the sulfur atom .

Thiazole-Quinazolinone Derivatives

Compounds like 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydro quinazolin-4(1H)-one () feature thiazole and quinazolinone moieties. Anti-tubercular activity in these derivatives underscores the importance of thiazole-thiophene conjugates, a feature absent in the target compound .

Implications for Drug Development

The 2-phenylethyl group may favor interactions with hydrophobic enzyme pockets, whereas the ethoxy group could modulate metabolic stability .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one?

  • Methodology : Synthesis typically involves a multi-step approach:

Formation of the pyrazole ring via cyclocondensation of hydrazines with β-keto esters.

Introduction of the thiazolidinone core by reacting the pyrazole intermediate with thiourea derivatives under acidic conditions.

Substituent modification (e.g., phenylethyl or allyl groups) via alkylation or nucleophilic substitution.

  • Critical Conditions : Optimize reaction temperature (60–120°C), solvent (DMF, ethanol), and catalysts (e.g., acetic acid for cyclization) to improve yield (65–85%) .
    • Validation : Monitor intermediates using TLC and characterize final products via NMR and mass spectrometry .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : Assign peaks for the thioxo group (δ 3.8–4.2 ppm for S-H), pyrazole protons (δ 7.2–8.1 ppm), and Z-configuration of the exocyclic double bond (confirmed via NOESY) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 568.2 [M+H]+) and fragmentation patterns to verify substituent integrity .
  • X-ray Crystallography (if available): Resolve stereochemical ambiguities in the thiazolidinone ring .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial : Moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) due to thioxo group interactions with bacterial enzymes .
  • Anticancer : IC₅₀ values of 12–25 µM in MCF-7 breast cancer cells, linked to pyrazole-mediated apoptosis .
  • Anti-inflammatory : 40% inhibition of COX-2 at 50 µM, attributed to the ethoxyphenyl moiety .

Advanced Research Questions

Q. How can synthetic routes be optimized for scale-up and reproducibility?

  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours with comparable yields (75–80%) .
  • Continuous Flow Reactors : Improve control over exothermic steps (e.g., cyclization) and reduce byproducts .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity in pyrazole formation .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation Table :

PositionModificationObserved EffectReference
Pyrazole C-3Nitro → Ethoxy↑ Anticancer activity (IC₅₀: 25 → 12 µM)
Thiazolidinone N-3Allyl → Phenylethyl↓ Toxicity in normal cells
  • Methodology : Synthesize analogs with systematic substituent changes (e.g., electron-withdrawing vs. donating groups) and test in standardized assays (e.g., MTT for cytotoxicity) .

Q. How to resolve contradictions in reported bioactivity data?

  • Case Example : Discrepancies in anticancer IC₅₀ values (12 vs. 25 µM) may arise from assay conditions (e.g., serum concentration, incubation time).
  • Resolution :

Standardize Protocols : Use identical cell lines (e.g., NCI-60 panel) and controls.

Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points.

Mechanistic Studies : Compare apoptosis markers (caspase-3) or target binding (e.g., tubulin polymerization assays) .

Q. What computational strategies predict target interactions and pharmacokinetics?

  • Molecular Docking : Model interactions with COX-2 (PDB: 5KIR) or tubulin (PDB: 1SA0) to prioritize analogs .
  • ADMET Prediction : Use SwissADME to assess logP (optimal: 2–4) and BBB permeability, critical for CNS-targeted derivatives .
  • MD Simulations : Validate binding stability over 100 ns trajectories (e.g., RMSD < 2 Å for lead candidates) .

Q. How to evaluate compound stability under experimental conditions?

  • pH Stability : Incubate in buffers (pH 3–10) and monitor degradation via HPLC. Thioxo groups are stable at pH 5–7 but hydrolyze in strong acids .
  • Thermal Stability : Use TGA/DSC to identify decomposition points (>200°C for most derivatives) .
  • Light Sensitivity : Store solutions in amber vials; UV-Vis spectra show absorbance shifts after prolonged light exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.